molecular formula C22H14O4 B5684275 6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate

6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate

Cat. No.: B5684275
M. Wt: 342.3 g/mol
InChI Key: MROUDHWHVMXJSI-JLHYYAGUSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted the attention of researchers due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate is not fully understood. However, it is believed to exert its biological activities through various mechanisms including inhibition of DNA topoisomerase, induction of apoptosis, and inhibition of inflammatory mediators such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various pathogenic microorganisms, and reduce the production of inflammatory mediators. It has also been shown to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate is its versatility as a starting material for the synthesis of various coumarin derivatives. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.

Future Directions

There are several future directions for the research on 6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate. One of the areas of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of its potential applications in other fields such as agriculture and environmental science. Furthermore, the development of more potent and selective derivatives of this compound for medicinal use is also an area of interest for future research.
Conclusion
This compound is a versatile compound with potential applications in various fields including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate can be achieved through several methods. One of the most common methods involves the reaction of 3-phenylacrylic acid with 6-hydroxychromone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or ethanol. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In material science, it has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, it has been employed as a versatile starting material for the synthesis of various coumarin derivatives.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(13-10-15-6-2-1-3-7-15)25-16-11-12-18-17-8-4-5-9-19(17)22(24)26-20(18)14-16/h1-14H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUDHWHVMXJSI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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